REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[CH2:9](Br)[CH:10]=[CH2:11].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:8][C:2]1[CH:1]=[C:6]([O:7][CH2:11][CH:10]=[CH2:9])[CH:5]=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
16.56 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring, under nitrogen, for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
the insoluble inorganics were filtered off
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |